molecular formula C18H18N2O B2533050 1-(2-Methyl-allyl)-2-phenoxymethyl-1H-benzoimidazole CAS No. 477543-77-4

1-(2-Methyl-allyl)-2-phenoxymethyl-1H-benzoimidazole

Cat. No.: B2533050
CAS No.: 477543-77-4
M. Wt: 278.355
InChI Key: CGPYEPWTSMGMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-allyl)-2-phenoxymethyl-1H-benzoimidazole is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.355. The purity is usually 95%.
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Scientific Research Applications

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including compounds closely related to 1-(2-Methyl-allyl)-2-phenoxymethyl-1H-benzoimidazole, have been identified as potent inhibitors of mammalian type I DNA topoisomerase. This inhibition capability is crucial for understanding the mechanisms of certain biological processes and can be potentially significant in cancer research and treatment (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. For instance, a study involving 2-(Phenoxymethyl)-1H-benzimidazole, a compound related to the one , demonstrated significant activity against various microbial strains such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Selective Fluorescence Sensing of Metal Ions

Benzimidazole derivatives have been utilized in the development of selective chemosensors for metal ions such as zinc. These compounds, through their unique structural properties, can increase fluorescence in the presence of specific metal ions, making them valuable tools in environmental monitoring and biochemical research (Dey et al., 2016).

Corrosion Inhibition

Research into benzimidazole derivatives, including those structurally similar to this compound, has revealed their potential as corrosion inhibitors. These compounds can form protective layers on metal surfaces, making them useful in industrial applications to prevent corrosion, especially in acidic environments (Obot & Obi-Egbedi, 2010).

Photophysical and Photochemical Properties

Benzimidazole derivatives have been studied for their photophysical and photochemical properties, particularly in the context of synthesizing phthalocyanine compounds. These properties are essential in the development of novel materials for photodynamic therapy and other light-based technologies (Şen et al., 2018).

Antitubercular Activity

Some phenoxyalkylbenzimidazole compounds, which include structures analogous to this compound, have demonstrated significant antitubercular activity. These compounds are being investigated for their potential as new treatments against tuberculosis (Chandrasekera et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many biologically active benzoimidazoles act by binding to biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. In general, care should be taken when handling organic compounds, as many can be harmful or toxic .

Future Directions

The future directions for this compound would depend on its specific applications. Benzoimidazoles are a topic of ongoing research in many fields, including medicinal chemistry, materials science, and catalysis .

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-2-(phenoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-14(2)12-20-17-11-7-6-10-16(17)19-18(20)13-21-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPYEPWTSMGMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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